[1-(1-Aminoethyl)cyclopropyl]methanol
Overview
Description
[1-(1-Aminoethyl)cyclopropyl]methanol: is a chemical compound that belongs to the class of organic compounds known as cyclopropylmethanols. This compound features a cyclopropyl group attached to a methanol moiety, with an aminoethyl group at the first position of the cyclopropyl ring. It is a relatively uncommon compound in organic chemistry, often used in specialized research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol typically involves multiple steps, starting from simpler precursors. One common synthetic route is the reduction of This compound hydrochloride . The reaction conditions for this reduction often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol at low temperatures.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical synthesis processes, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(1-Aminoethyl)cyclopropyl]methanol: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The compound can be further reduced to form amines or other reduced derivatives.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of amines or other reduced derivatives.
Substitution: : Formation of halides or sulfonates.
Scientific Research Applications
[1-(1-Aminoethyl)cyclopropyl]methanol: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug discovery.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(1-Aminoethyl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
[1-(1-Aminoethyl)cyclopropyl]methanol: can be compared with other similar compounds, such as [1-(aminomethyl)cyclopropyl]methanol and cyclopropylmethanol . While these compounds share structural similarities, This compound is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
[1-(aminomethyl)cyclopropyl]methanol
Cyclopropylmethanol
This compound hydrochloride
Properties
IUPAC Name |
[1-(1-aminoethyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKKEBDJRLRCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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